Cas no 2229476-23-5 (4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol)

4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
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- 4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol
- EN300-1919280
- 2229476-23-5
-
- インチ: 1S/C10H14BrNOS/c11-9-5-7(6-14-9)10(12)3-1-8(13)2-4-10/h5-6,8,13H,1-4,12H2
- InChIKey: LVPYCRRJUFZXSI-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)C1(CCC(CC1)O)N
計算された属性
- 精确分子量: 274.99795g/mol
- 同位素质量: 274.99795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 74.5Ų
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919280-5g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 5g |
$4972.0 | 2023-09-17 | ||
Enamine | EN300-1919280-0.25g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 0.25g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1919280-1g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 1g |
$1714.0 | 2023-09-17 | ||
Enamine | EN300-1919280-2.5g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 2.5g |
$3362.0 | 2023-09-17 | ||
Enamine | EN300-1919280-0.5g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 0.5g |
$1646.0 | 2023-09-17 | ||
Enamine | EN300-1919280-0.05g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 0.05g |
$1440.0 | 2023-09-17 | ||
Enamine | EN300-1919280-1.0g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1919280-10g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 10g |
$7373.0 | 2023-09-17 | ||
Enamine | EN300-1919280-0.1g |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol |
2229476-23-5 | 0.1g |
$1508.0 | 2023-09-17 |
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-olに関する追加情報
Introduction to 4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol (CAS No: 2229476-23-5)
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol, with the CAS number 2229476-23-5, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential applications in drug discovery and development. The presence of both an amino group and a bromothiophene moiety makes it a versatile scaffold for designing novel bioactive molecules.
The compound's structure consists of a cyclohexane ring substituted with an amino group at the 4-position and a 5-bromothiophene group at the 3-position. This arrangement introduces both hydrophilic and lipophilic characteristics, which are crucial for optimizing pharmacokinetic properties such as solubility, permeability, and metabolic stability. Such features are highly sought after in the development of small-molecule drugs intended for therapeutic use.
In recent years, there has been a growing interest in thiophene derivatives due to their broad spectrum of biological activities. Thiophenes, particularly those substituted with bromine atoms, have been extensively studied for their potential as intermediates in the synthesis of various pharmacologically active compounds. The bromine atom in 5-bromothiophen-3-yl enhances the reactivity of the thiophene ring, making it more accessible for further functionalization. This property is particularly valuable in medicinal chemistry, where selective modifications are often required to achieve desired biological outcomes.
4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol represents an interesting example of how structural diversity can be leveraged to explore new pharmacological spaces. The cyclohexane ring provides a rigid backbone that can be used to fine-tune the conformational preferences of the molecule, while the amino group serves as a site for further derivatization. These features make it a promising candidate for further investigation in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the design of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is associated with numerous diseases, including cancer. By incorporating a bromothiophene moiety into a cyclohexane framework, researchers can exploit the unique electronic properties of thiophenes to modulate kinase activity. The amino group can be further functionalized to enhance binding affinity and selectivity against specific kinase targets.
Recent studies have highlighted the importance of structure-based drug design in optimizing kinase inhibitors. Computational modeling techniques have been increasingly used to predict how different structural modifications will affect binding affinity and selectivity. In this context, 4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol serves as an excellent starting point for such studies. Its well-defined three-dimensional structure allows for detailed computational analysis, which can guide the synthesis of more potent and selective kinase inhibitors.
The pharmaceutical industry has been actively exploring novel scaffolds that can be used to develop next-generation therapeutics. Thiophene derivatives have emerged as one of the most promising classes of compounds due to their diverse biological activities and synthetic accessibility. The bromine substituent in 5-bromothiophen-3-yl enhances reactivity, making it easier to introduce additional functional groups through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in drug discovery to construct complex molecular architectures efficiently.
In addition to its potential as a kinase inhibitor, 4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol may also find applications in other therapeutic areas. For instance, its structural features could make it suitable for developing compounds that interact with G-protein coupled receptors (GPCRs), which are involved in many physiological processes and are targeted by a large number of drugs. The cyclohexane ring can help stabilize interactions with receptor binding pockets, while the amino group provides opportunities for hydrogen bonding interactions.
The synthesis of 4-amino-4-(5-bromothiophen-3-yl)cyclohexan-1-ol involves several key steps that highlight its synthetic versatility. The introduction of the bromothiophene moiety typically requires halogenation reactions followed by nucleophilic substitution or cross-coupling techniques. The amino group can be introduced through reductive amination or direct functionalization of existing precursors. These synthetic strategies demonstrate how modular approaches can be used to construct complex molecules from simpler building blocks.
The growing interest in this compound underscores its potential as a pharmacological tool and intermediate for drug development. As research continues to uncover new biological targets and mechanisms, compounds like 4-amino-4-(5-bromothiophen-3-y)cyclohexan -1 -ol will play an increasingly important role in shaping future therapeutic strategies. Their unique structural features offer opportunities to develop innovative treatments for a wide range of diseases.
In conclusion, 4-amino -4-(5 -bromo thio phen -3 -y l) cyc lo hex an -1 -o l (CAS No: 2229476 -23 -5) is a multifaceted compound with significant potential in pharmaceutical chemistry and medicinal biology . Its structural features , synthetic accessibility , and biological relevance make it an attractive candidate for further research . As our understanding of disease mechanisms continues to evolve , compounds like this will undoubtedly contribute to the development of next-generation therapeutics .
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